N-{4-[(4-methoxy-2-nitrophenyl)sulfamoyl]phenyl}acetamide
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Overview
Description
N-{4-[(4-methoxy-2-nitrophenyl)sulfamoyl]phenyl}acetamide is an organic compound with the molecular formula C14H13N3O5S It is known for its unique chemical structure, which includes a methoxy group, a nitro group, and a sulfamoyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
N-{4-[(4-methoxy-2-nitrophenyl)sulfamoyl]phenyl}acetamide can be synthesized through a multi-step process. One common method involves the acetylation of 4-methoxy-2-nitroaniline using acetic anhydride in the presence of a suitable solvent such as acetic acid . The reaction typically requires controlled conditions, including specific temperatures and reaction times, to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, precise temperature control, and efficient purification techniques to obtain high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-methoxy-2-nitrophenyl)sulfamoyl]phenyl}acetamide undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions typically require controlled conditions, including specific temperatures, pressures, and pH levels, to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.
Scientific Research Applications
N-{4-[(4-methoxy-2-nitrophenyl)sulfamoyl]phenyl}acetamide has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-{4-[(4-methoxy-2-nitrophenyl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, its derivatives may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific derivative and its intended application.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-{4-[(4-methoxy-2-nitrophenyl)sulfamoyl]phenyl}acetamide include:
N-(4-methoxy-2-nitrophenyl)acetamide: A closely related compound with similar structural features.
4-acetamido-3-nitroanisole: Another related compound with a nitro group and an acetamido group attached to a phenyl ring.
Uniqueness
This compound is unique due to the presence of the sulfamoyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility, reactivity, and potential biological activities compared to its analogs.
Properties
IUPAC Name |
N-[4-[(4-methoxy-2-nitrophenyl)sulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O6S/c1-10(19)16-11-3-6-13(7-4-11)25(22,23)17-14-8-5-12(24-2)9-15(14)18(20)21/h3-9,17H,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJLLYYHFZOIBMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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